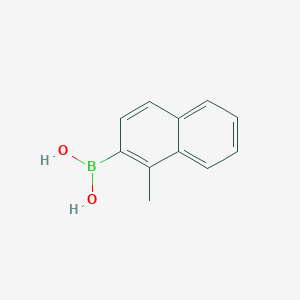

1-Methylnaphthalene-2-boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(1-methylnaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMHOUYVGICNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90668517 | |

| Record name | (1-Methylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590401-47-1 | |

| Record name | (1-Methylnaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 590401-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 1 Methylnaphthalene 2 Boronic Acid

Targeted Synthesis of 1-Methylnaphthalene-2-boronic Acid and Related Isomers

Synthesis of this compound

The preparation of this compound can be achieved through established organometallic routes. A common and well-documented method involves a Grignard reaction. This process begins with the formation of a Grignard reagent from the corresponding bromonaphthalene derivative.

The synthesis proceeds by the slow, dropwise addition of 2-bromo-1-methylnaphthalene (B1280118) in a dry ether solvent, such as diethyl ether, to magnesium turnings. The initiation of the reaction is often facilitated by the addition of a small iodine crystal. Once the Grignard reagent is formed, it is then reacted with a borate (B1201080) ester, like trimethyl borate or tri-n-butyl borate, at a low temperature, typically -70°C. The borate solution is kept under continuous agitation during the dropwise addition of the Grignard reagent. Following the reaction, an acidic workup hydrolyzes the resulting boronate ester to yield the final this compound. The product is then isolated, often through filtration and recrystallization from a suitable solvent like distilled water, to obtain the purified crystalline solid. google.com

C-H Borylation of Methylnaphthalenes for Regioselective Functionalization

Direct C-H borylation has emerged as a powerful tool for the functionalization of aromatic compounds, offering a more atom-economical alternative to traditional methods that require pre-functionalized starting materials. For methylnaphthalenes, achieving regioselectivity is a key challenge due to the presence of multiple C-H bonds with similar reactivities. Various catalytic systems have been developed to control the position of borylation.

Iridium-Catalyzed C-H Borylation

Iridium-based catalysts are at the forefront of C-H activation and borylation reactions. illinois.edu The regioselectivity of these reactions is often dictated by steric factors, which can be exploited to direct the borylation to a specific position on the naphthalene (B1677914) core. madridge.orgrsc.orgrsc.org

In the case of monosubstituted arenes, iridium-catalyzed borylation typically yields a mixture of meta- and para-borylated products, with the ortho position being disfavored due to steric hindrance from the substituent. madridge.org For 1-substituted naphthalenes, directing groups can influence the reaction to occur at the ortho position. nih.gov However, undirected borylation of 2-methylnaphthalene (B46627) has been shown to produce the corresponding naphthylmethyl boronate ester in high yield and with significant selectivity. escholarship.org

Recent advancements have demonstrated that the regioselectivity can be finely tuned. For instance, iridium-catalyzed borylation directed by a hydrosilyl group can achieve peri-borylation of naphthalene derivatives. nih.gov Furthermore, the development of ligands that can engage in hydrogen bonding with a substrate's functional group has enabled site-selective C–H borylation at remote positions of naphthalene derivatives, a previously challenging transformation. chemrxiv.org The choice of ligand is crucial; for example, 2-methylphenanthroline has been shown to significantly accelerate the rate of iridium-catalyzed borylation of alkyl C-H bonds compared to more common bipyridine or phenanthroline ligands. nih.govdigitellinc.com

Below is a table summarizing research findings on iridium-catalyzed borylation of naphthalene derivatives.

Table 1: Iridium-Catalyzed Borylation of Naphthalene Derivatives| Substrate | Catalyst System | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| 2-Methylnaphthalene | Iridium Complex | Naphthylmethyl boronate ester | 80% | 19:1 (Benzylic:Aryl) | escholarship.org |

| 1-Hydrosilyl naphthalene | [Ir(cod)OMe]₂ / N,N-donor ligand | peri-Borylated naphthalene | High | High | nih.gov |

| Naphthalenediimides (N-benzyl) | Iridium Catalyst | Core-borylated NDI | - | Preference for naphthyl core | rsc.org |

| Naphthalene with H-bond acceptor | Iridium Catalyst / H-bond donor ligand | 7-position borylated naphthalene | - | High for remote position | chemrxiv.org |

Ruthenium-Catalyzed C-H Silylation and Subsequent Transformations

Ruthenium catalysts offer an alternative pathway for the functionalization of naphthalenes. A notable example is a three-component reaction that achieves remote C-H functionalization. This protocol utilizes a ruthenium catalyst, assisted by a tertiary phosphine (B1218219) as an auxiliary group, to react simple naphthalenes with olefins and alkyl bromides. rsc.org This method facilitates the modular synthesis of multifunctional naphthalenes and has been applied to natural product and drug derivatives. rsc.org While this is not a direct borylation, the introduced functional group can potentially be converted to a boronic acid in a subsequent step, providing a versatile route to substituted naphthalene boronic acids.

Table 2: Ruthenium-Catalyzed Three-Component Functionalization of Naphthalenes

| Catalyst System | Reactants | Key Feature | Application | Reference |

|---|---|---|---|---|

| P(III)-assisted Ruthenium Catalyst | Naphthalene, Olefin, Alkyl Bromide | Three-component tandem remote C-H functionalization | Modular synthesis of multifunctional naphthalenes | rsc.org |

Base-Promoted Borylation of C-H Bonds

Metal-free borylation reactions represent an alternative strategy, though they often present their own challenges. Electrophilic aromatic borylation can occur without a metal catalyst but typically requires harsh conditions, including the presence of a strong Lewis acid. rsc.org Early examples of nitrogen-directed, metal-free borylation of arenes have been reported. While these reactions demonstrated good regioselectivity, they were limited by the need for harsh conditions and had a very narrow substrate scope. rsc.org These methods are generally less common due to the demanding reaction conditions compared to the milder, more versatile transition-metal-catalyzed approaches.

Derivatization of the Boronic Acid Moiety

The boronic acid group is a versatile functional handle that can be readily transformed into other functionalities, significantly enhancing the synthetic utility of this compound.

Formation of Boronic Esters

Boronic acids are often converted into boronic esters to improve their stability and ease of handling. nih.gov Boronic esters are less prone to dehydration and other decomposition pathways that can affect free boronic acids. The formation of a boronic ester is typically achieved by reacting the boronic acid with a diol, such as pinacol (B44631), in a suitable solvent. This reaction is often reversible, and the equilibrium can be driven towards the ester by removing the water that is formed.

These boronate esters are not merely protecting groups; they are valuable intermediates in their own right. They are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and their stability makes them compatible with a wide range of reaction conditions. nih.gov Furthermore, boronic esters have been employed as dynamic covalent templates in the synthesis of complex mechanically interlocked molecules like rotaxanes. rsc.org A two-step procedure for the deprotection of alkylpinacolyl boronate esters, involving transesterification with diethanolamine (B148213) followed by hydrolysis, has been developed, offering a method that tolerates various functional groups and allows for easy product isolation. nih.gov

Table 3: Common Diols for Boronic Ester Formation

| Diol | Resulting Boronate Ester | Key Features |

|---|---|---|

| Pinacol | Pinacolyl boronate ester | Air- and chromatography-stable |

| Diethanolamine | DEA boronate ester | Can be used in a two-step deprotection protocol |

| Neopentyl glycol | Neopentyl glycol boronate ester | Stable cyclic ester |

| Catechol | Catechol boronate ester | Aromatic diol derived ester |

| Compound Name |

|---|

| This compound |

| 2-Bromo-1-methylnaphthalene |

| Trimethyl borate |

| Tri-n-butyl borate |

| Diethyl ether |

| 2-Methylnaphthalene |

| 1-Hydrosilyl naphthalene |

| Naphthalenediimide |

| 2-Methylphenanthroline |

| Pinacol |

| Diethanolamine |

| Neopentyl glycol |

Synthesis of Borinic Acid Derivatives

Borinic acids, characterized by the general formula R₂B(OH), are valuable synthetic intermediates that are generally more reactive than their boronic acid counterparts due to enhanced Lewis acidity. mdpi.com The synthesis of borinic acid derivatives from boronic acids like this compound is a less common transformation compared to the extensive use of boronic acids in cross-coupling reactions. However, established methodologies for the synthesis of diarylborinic acids can be applied.

General strategies for converting boronic acids or their esters into borinic acids typically involve the addition of a second organic substituent to the boron atom. One of the primary methods involves the reaction of a boronic ester with an organometallic reagent, such as an organolithium or Grignard reagent. This approach requires careful control of stoichiometry to prevent the formation of undesired triarylboranes.

A common pathway involves the following steps:

Esterification: The boronic acid, in this case, this compound, is first converted to a boronic ester (boronate) to protect the hydroxyl groups and modulate the reactivity of the boron center. A common choice is the pinacol ester.

Nucleophilic Addition: The boronic ester is then treated with a stoichiometric amount of a second aryl or alkyl organometallic reagent (R'-M). This forms a tetracoordinate "ate" complex.

Rearrangement/Hydrolysis: Subsequent workup, often under acidic conditions, leads to the formation of the borinic acid.

While specific literature detailing the synthesis of a borinic acid derivative starting directly from this compound is not prevalent, the general method is well-established for a wide range of arylboronic acids. mdpi.com For instance, the reaction of an arylboronic ester with a second, different aryl lithium reagent can produce unsymmetrical diarylborinic acids.

Another approach involves the controlled oxidation of triorganoboranes, though this starts from a different class of boron compounds. wiley-vch.de The direct synthesis from a boronic acid remains a targeted but less explored route for this specific naphthalene derivative.

Preparation of Boronate Complexes

Boronic acids readily form reversible covalent complexes, known as boronate esters or complexes, with diols, amino alcohols, and other bidentate ligands. wikipedia.org These complexes are often more stable and easier to handle than the parent boronic acids and can serve as protecting groups or as functional components in sensors and materials. nih.govresearchgate.net

Reaction with Diols:

A prominent strategy for forming stable boronate complexes from this compound involves its reaction with 1,2- or 1,3-diols. The reaction is typically a dehydration condensation, often driven by the removal of water. The stability of the resulting cyclic boronate ester is influenced by the structure of the diol and the substituents on the boronic acid.

A particularly relevant example is the reaction of arylboronic acids with 1,8-naphthalenediol. This reaction proceeds rapidly at room temperature in solvents like acetonitrile (B52724) or chloroform (B151607) to yield highly stable, crystalline boronic acid esters. rsc.org The formation of a six-membered dioxaborinane ring in these complexes contributes to their high thermodynamic stability compared to esters formed from simpler diols like catechol. rsc.org

The general reaction is as follows:

(1-Methylnaphthalen-2-yl)B(OH)₂ + HO-X-OH ⇌ (1-Methylnaphthalen-2-yl)B(O-X-O) + 2 H₂O

The equilibrium can be shifted towards the product by removing water, for example, by azeotropic distillation.

| Diol Reactant | Resulting Complex Type | Typical Reaction Conditions | Reference |

| 1,8-Naphthalenediol | 1,8-Naphthalenediolate Boronate Ester | Acetonitrile, Room Temperature | rsc.org |

| Catechol | Catecholate Boronate Ester | Various solvents, often with water removal | rsc.org |

| Pinacol | Pinacol Boronate Ester | Toluene, Dean-Stark trap | General Method |

| Alizarin Red S (ARS) | Fluorescent Boronate Adduct | Aqueous buffer, for sensing applications | nih.gov |

Interactive Data Table: Diol Reactants for Boronate Complex Formation

| Diol Reactant | Resulting Complex Type | Typical Reaction Conditions | Reference |

|---|---|---|---|

| 1,8-Naphthalenediol | 1,8-Naphthalenediolate Boronate Ester | Acetonitrile, Room Temperature | rsc.org |

| Catechol | Catecholate Boronate Ester | Various solvents, often with water removal | rsc.org |

| Pinacol | Pinacol Boronate Ester | Toluene, Dean-Stark trap | General Method |

| Alizarin Red S (ARS) | Fluorescent Boronate Adduct | Aqueous buffer, for sensing applications | nih.gov |

Reaction with Amino Acids and Derivatives:

Boronic acids can also form stable complexes with bifunctional molecules containing both hydroxyl and amino groups. A significant development in this area is the use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates. nih.gov These complexes are exceptionally stable, crystalline solids that are compatible with a wide range of synthetic reagents, including chromatography. nih.gov

The MIDA boronate of this compound would serve as a robust, protected version of the boronic acid. The boronic acid functionality can be easily regenerated under mild basic conditions (e.g., aqueous sodium bicarbonate in methanol), making MIDA boronates excellent intermediates for multi-step synthesis where the reactive boronic acid group needs to be masked. nih.gov

The formation of these complexes showcases the versatility of this compound as a building block, allowing for its protection and subsequent elaboration into more complex molecular architectures.

Reactivity and Mechanistic Investigations of 1 Methylnaphthalene 2 Boronic Acid

Role in Cross-Coupling Reactions

1-Methylnaphthalene-2-boronic acid and its derivatives are valuable reagents in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. These reactions are fundamental in creating complex molecules from simpler starting materials and are widely used in pharmaceuticals, materials science, and agrochemicals.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C bonds with high efficiency and functional group tolerance. nih.govacs.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex. nih.govacs.org

Palladium catalysts are central to the Suzuki-Miyaura reaction, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.orgrsc.org The choice of palladium precursor and ligands significantly influences the reaction's efficiency, substrate scope, and reaction conditions. acs.orgnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity, allowing for the coupling of sterically hindered or electronically challenging substrates. acs.orgorganic-chemistry.org Halogen-bridged methylnaphthyl palladium dimers have been introduced as highly efficient and convenient palladium sources for these reactions. nih.gov These bench-stable complexes react smoothly with various ligands to form monoligated palladium precatalysts that exhibit high activity. nih.gov The development of palladium precatalysts has also been crucial for enabling reactions with unstable boronic acids, such as certain polyfluorophenyl and 2-heteroaryl boronic acids, by forming the active catalytic species under conditions where decomposition of the boronic acid is minimized. acs.org

Research has demonstrated the successful use of various palladium catalysts in the Suzuki-Miyaura coupling of aryl halides with a wide range of boronic acids, including those with naphthalene (B1677914) cores. researchgate.net The efficiency of these reactions can be influenced by factors such as the nature of the ligand, the base, and the solvent. researchgate.net For example, robust acenaphthoimidazolylidene palladium complexes have proven to be highly effective for the coupling of sterically hindered substrates, achieving excellent yields with low catalyst loadings. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 mol % Pd precatalyst, K3PO4 | 4-Methoxy-2',6'-difluorobiphenyl | 93 | acs.org |

| 2 | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | Pd(OAc)2, AntPhos, K3PO4 | 1,3,5-Trimethyl-2-cyclohexylbenzene | 63 | rsc.org |

| 3 | Aryl Bromide | Phenylboronic acid | Pd(L)2Cl2 | Biaryl | High | researchgate.net |

| 4 | Sterically Hindered Aryl Bromide | Sterically Hindered Arylboronic Acid | Acenaphthoimidazolylidene Pd Complex | Tetra-ortho-substituted biaryl | >99 | organic-chemistry.org |

| 5 | Glycal Bromide | Various (Hetero)aryl Boronates | Pd(PPh3)2Cl2, K3PO4 | C1-Aryl Glycal | up to 87 | nih.gov |

This table is for illustrative purposes and may not directly involve this compound but demonstrates the general conditions and outcomes of palladium-catalyzed Suzuki-Miyaura reactions.

The formation of bonds between a sterically hindered aryl group and an alkyl group presents a significant challenge in cross-coupling chemistry due to issues like slow reaction rates and competing side reactions such as β-hydride elimination. rsc.orgresearchgate.net The development of specialized catalyst systems has been crucial to overcoming these hurdles. For instance, palladium catalysts bearing specific ligands, such as AntPhos, have demonstrated high reactivity and a broad substrate scope for the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids. rsc.org This methodology has been successfully applied to the synthesis of highly congested molecules, including molecular gears. rsc.org

The choice of boronic ester can also play a role in facilitating these challenging couplings. For example, neopentyldiol alkylboronic esters, in combination with specific ligands and bases, have been shown to enable rapid and high-yielding cross-coupling reactions. nih.gov These advancements have made it possible to perform previously elusive cross-couplings, such as those involving secondary alkyl boronic acids and aryl chlorides. nih.gov The ability to couple sterically demanding partners, including those with naphthalene and anthracene (B1667546) derivatives, opens up avenues for the synthesis of complex and unique molecular architectures. researchgate.net

Table 2: Sterically Hindered Aryl-Alkyl Suzuki-Miyaura Couplings

| Entry | Aryl Halide | Alkylboronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 1 | Di-ortho-substituted aryl halide | Secondary alkylboronic acid | Pd-AntPhos | Sterically hindered aryl-alkyl product | Good to excellent | rsc.org |

| 2 | Di-ortho-substituted aryl halide | Cycloalkylboronic acid | Pd-AntPhos | Highly substituted benzene/naphthalene derivative | 70-99 | researchgate.net |

| 3 | Aryl Halide | Neopentyldiol alkylboronic ester | Pd-AntPhos, TMSOK | Linear alkylated arene | Good | nih.gov |

| 4 | Sterically hindered aryl bromide | Arylboronic acid | Acenaphthoimidazolylidene Pd Complex | Tetra-ortho-substituted biaryl | Excellent | organic-chemistry.org |

| 5 | Aryl Chloride | Secondary alkyl boronic acid | Methylnaphthyl Pd Dimer/Ligand | Aryl-alkyl coupled product | Near-quantitative | nih.gov |

This table illustrates the types of sterically demanding couplings that have been achieved, which could be applicable to derivatives of this compound.

While palladium is the primary catalyst in Suzuki-Miyaura reactions, the addition of a copper co-catalyst can significantly enhance the reaction's efficiency, particularly for challenging substrates. acs.orgacs.orgorganic-chemistry.org Copper(I) salts have been shown to facilitate the coupling of electron-deficient 2-heterocyclic boronates, which are often problematic substrates in standard Suzuki-Miyaura conditions. acs.org The use of a palladium/copper cooperative catalyst system allows for the direct Suzuki-Miyaura coupling of certain organoboron compounds under milder conditions, such as with a weak base. acs.org

Mechanistic investigations suggest that copper's role may involve facilitating the transmetalation step. acs.org In some systems, it is proposed that an arylcopper species is formed, which then undergoes transmetalation with the palladium complex. acs.orgnih.gov This cooperative catalysis has been particularly beneficial in reactions involving naphthalen-1,8-diaminato (dan)-substituted organoboron compounds, enabling their efficient coupling while minimizing side reactions. acs.orgnih.gov

Naphthalene-1,8-diaminato (dan)-substituted organoboron compounds, such as Ar-B(dan), are known for their remarkable stability and resistance to protodeborylation, a common side reaction in Suzuki-Miyaura coupling, especially with electron-deficient or heteroaryl boronic acids. acs.orgnih.gov This stability stems from the diminished Lewis acidity of the boron center. acs.orgnih.gov Initially, it was believed that this stability rendered them inactive in Suzuki-Miyaura coupling. researchgate.net

However, recent studies have demonstrated that direct Suzuki-Miyaura coupling of Ar-B(dan) compounds is possible. acs.orgnih.govresearchgate.netacs.org The key to activating these robust compounds is the use of a strong base, such as t-BuOK, under anhydrous conditions, which converts the R-B(dan) into a transmetalation-active borate (B1201080) form. researchgate.netacs.orgelsevierpure.comacs.org Alternatively, a palladium/copper cooperative catalyst system with a weak base can also effectively promote the coupling. acs.orgnih.gov This approach has been successfully applied to a variety of aryl-, alkenyl-, and even cyclopropyl-B(dan) compounds. researchgate.net The ability to use these stable, easy-to-handle B(dan) reagents provides a significant advantage, offering a solution to the protodeborylation problem often encountered with traditional boronic acids and esters. acs.orgnih.gov

Table 3: Direct Suzuki-Miyaura Coupling of Ar-B(dan) Compounds

| Entry | Ar-B(dan) | Coupling Partner | Catalyst/Base System | Product | Yield (%) | Reference |

| 1 | Aryl-B(dan) | Aryl Bromide | Pd(PPh3)4 / t-BuOK | Biaryl | High | researchgate.net |

| 2 | Heteroaryl-B(dan) | Aryl Bromide | Pd(PPh3)4 / CuTC / Cs2CO3 | Heterobiaryl | Good to Excellent | acs.org |

| 3 | Cyclopropyl-B(dan) | Aryl Bromide | Pd(PPh3)4 / t-BuOK | Arylcyclopropane | High | researchgate.net |

| 4 | 4-[(pin)B]C6H4-B(dan) | Aryl Halide | Pd Catalyst / KOt-Bu | Sequentially coupled biaryl | - | elsevierpure.comacs.org |

| 5 | Perfluoroaryl-B(dan) | Aryl Bromide | Pd(PPh3)4 / CuTC / Cs2CO3 | Perfluorinated biaryl | Good | acs.org |

This table highlights the successful coupling of various dan-protected organoboron compounds, a strategy that could be extended to a dan-protected form of this compound.

While transition-metal catalysis, particularly with palladium, dominates the landscape of cross-coupling reactions, the development of transition-metal-free alternatives is an area of growing interest. These methods can offer advantages in terms of cost, toxicity, and simplified purification. Boronic acids, including aryl and alkenylboronic acids, can participate in these reactions as nucleophiles. researchgate.net

For instance, transition-metal-free cross-coupling reactions have been developed between secondary alkyl halides or mesylates and aryl or alkenylboronic acids. researchgate.net These reactions can proceed via an SN2-type mechanism, offering a stereospecific route to the coupled products. researchgate.net Another example is the transition-metal-free two-fold reductive coupling between a tosylhydrazone and boronic acids, which proceeds through a cascade reaction to form 1,4-skipped dienes. rsc.org While not as broadly applied as their transition-metal-catalyzed counterparts, these methodologies represent an expanding frontier in synthetic chemistry.

Copper-Mediated Cross-Coupling Reactions

While palladium catalysts are prevalent in cross-coupling reactions involving boronic acids, copper-mediated systems offer a valuable and often complementary approach. These reactions can proceed under different conditions and may offer unique selectivity. For arylboronic acids like this compound, copper catalysis is particularly relevant for C-N, C-O, and certain C-C bond formations.

A general protocol for copper-mediated N-arylation involves the coupling of boronic acids with N-H containing compounds. While specific examples with this compound are not extensively documented in readily available literature, the general mechanism is understood to involve a transmetalation step between the copper catalyst and the boronic acid. For instance, the coupling of arylboronic acids with O-acetyl hydroxamic acids has been developed as a non-basic and non-oxidizing method for N-amidation. acs.orgnih.gov In a typical reaction, a Cu(I) source like copper(I) thiophene-2-carboxylate (B1233283) (CuTC) is used, and the reaction proceeds via a proposed mechanism involving the formation of a copper-boron intermediate. nih.gov The reaction conditions are generally mild, often conducted in solvents like THF at elevated temperatures.

The homocoupling of arylboronic acids to form symmetrical biaryls is a common side reaction in cross-coupling, but can also be a desired transformation. Copper catalysts are effective for this process. mdpi.comresearchgate.net Mechanistic studies on the copper-catalyzed homocoupling of arylboronic acids suggest a process involving two successive transmetalations on a Cu(II) center, followed by reductive elimination. mdpi.com The presence of a coordinating base is often crucial for the initial B-to-Cu(II) transmetalation to occur. mdpi.comresearchgate.net

Furthermore, copper-catalyzed cross-coupling of allylboronic acids with α-diazoketones has been shown to be a highly regioselective process, yielding branched allylic products. acs.org This reaction proceeds through the formation of a copper carbene from the diazo compound, which then reacts with the allylboronic acid. acs.org Although this example involves an allylboronic acid, it highlights the versatility of copper catalysis in C-C bond formation with organoboron compounds.

The table below summarizes representative conditions for copper-mediated cross-coupling reactions of arylboronic acids, which are expected to be applicable to this compound.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type |

| O-Acetyl Hydroxamic Acid | Cu(I) thiophene-2-carboxylate | None | THF | 60 | N-Aryl Amide |

| Arylboronic Acid (Homocoupling) | CuCl₂ or CuCl | K₂CO₃ | Methanol | Room Temp. | Symmetrical Biaryl |

| α-Diazoketone | Cu(I) thiophene-2-carboxylate | None | CH₂Cl₂ | 0 - 45 | Branched Allylic Ketone |

Other C-C Bond Forming Reactions

Beyond the well-established Suzuki-Miyaura coupling, this compound can participate in a variety of other C-C bond-forming reactions, including metal-free and alternative palladium-catalyzed transformations.

Metal-Free C-C Bond Formation:

Recent advancements have led to the development of metal-free C-C bond-forming reactions utilizing boronic acids. One such method is the reductive coupling of tosylhydrazones with boronic acids. researchgate.net This reaction is particularly useful as tosylhydrazones can be readily generated from carbonyl compounds. The process is believed to proceed through the formation of a diazo compound in situ, which then reacts with the boronic acid.

Another innovative metal-free approach involves the coupling of nitrile imines, generated photochemically, with aryl boronic acids. rsc.org This reaction represents the first reported direct reaction between a 1,3-dipole and a boronic acid, leading to the formation of hydrazone derivatives. rsc.org

Alternative Palladium-Catalyzed Reactions:

Palladium catalysis can be employed for C-C bond formation beyond the standard Suzuki coupling. For instance, the palladium-catalyzed cross-coupling of alkylidenecyclopropanes (ACPs) with arylboronic acids provides access to 1,1-disubstituted alkenes. csic.es This reaction can proceed under both neutral and basic conditions and is believed to involve a C-C activation/protonation mechanism. csic.es

The table below outlines some of these alternative C-C bond-forming reactions for arylboronic acids.

| Coupling Partner | Catalyst/Activator | Key Features | Product Type |

| Tosylhydrazone | Base (e.g., t-BuOK) | Metal-free, reductive coupling | Substituted Alkane |

| Nitrile Imine (photogenerated) | Light | Metal-free, 1,3-dipole coupling | Hydrazone Derivative |

| Alkylidenecyclopropane | Pd(0) catalyst | C-C activation, 1,1-disubstituted alkenes | Arylated Alkene |

Mechanistic Studies of Boron-Involving Transformations

Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycles for cross-coupling reactions involving this compound are fundamental to understanding and optimizing these transformations. The most common cycles involve palladium or copper catalysts.

Palladium-Catalyzed Suzuki-Miyaura Coupling: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which would apply to this compound, consists of three main steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (e.g., aryl bromide) to form a palladium(II) intermediate.

Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group (the 1-methylnaphthalen-2-yl group) to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can re-enter the cycle. rsc.orgresearchgate.net

A variation on this cycle is seen in base-free, oxygen-promoted Pd(II) catalysis, where the cycle is proposed to involve transmetalation with the boronic acid, migratory insertion of an alkene, β-hydride elimination, and reoxidation of Pd(0) to Pd(II) by oxygen. nih.gov

Copper-Catalyzed Coupling: The catalytic cycle for copper-catalyzed couplings is less universally defined than for palladium. For the homocoupling of arylboronic acids, a proposed mechanism involves:

Transmetalation: A base-activated arylboronic acid undergoes transmetalation with a Cu(II) salt. mdpi.comresearchgate.net

Second Transmetalation/Reductive Elimination: A second molecule of the arylboronic acid reacts, leading to a diarylcopper(II) intermediate which can then undergo reductive elimination to form the biaryl product and a Cu(0) species. Alternatively, a coupled transmetalation-electron transfer (TET) can lead to a bis-organocopper(III) complex which then reductively eliminates the product. mdpi.com

In copper-catalyzed hydroboration of alkenes, the cycle involves the formation of a copper hydride species, insertion of the alkene into the Cu-H bond, and subsequent borylation of the resulting alkylcopper intermediate. escholarship.orgescholarship.org

Boron Migration Reactions

Boron migration, or the shift of a boron-containing group, is a key step in various synthetic transformations. A notable example is the radical-induced 1,2-aryl migration from boron to carbon. acs.org This process typically involves the formation of a boron-ate complex by reacting an organoboronic ester with an organolithium reagent. A subsequent radical-induced C(sp³)–H activation can lead to a radical anion that, after oxidation, undergoes a 1,2-migration of an aryl or alkyl group from the boron to the adjacent carbon. acs.org

Radical 1,5-aryl migration from boron to carbon has also been reported. acs.org This reaction is initiated by the addition of a radical to an alkenyl aryl boronate complex, generating a distal radical that then engages in the 1,5-aryl shift. acs.org A photocatalyzed 1,3-boron shift of allylboronic esters has also been developed, proceeding through consecutive 1,2-boron migrations. rsc.org These migrations allow for the functionalization of molecules while retaining the valuable boronic ester moiety for further reactions.

Electrophilic Aromatic Substitution Mechanisms involving Boron

The boronic acid functional group, or its derivatives like trifluoroborates, can influence the course of electrophilic aromatic substitution (EAS) on the naphthalene ring system. The general mechanism for EAS involves the attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comchemistrysteps.com

The trifluoroborate group (-BF₃K) has been shown to be an activating group in EAS reactions. acs.org Contrary to what might be expected from an electron-withdrawing group, it activates the position to which it is attached (the ipso position) by a factor of 10³–10⁴ and the adjacent positions by an even greater factor of 10⁵–10⁶. acs.org This directing effect can lead to substitution at the C-H positions ortho to the boron-containing group, with retention of the boron functionality if the released proton is trapped by a base. acs.org Therefore, in this compound, the boronic acid group would be expected to direct incoming electrophiles primarily to the 3-position of the naphthalene ring. The methyl group at the 1-position is an activating, ortho-, para-director, and would reinforce substitution at the 3-position (ortho to the methyl and ortho to the boronic acid).

C-H Activation Pathways

C-H activation provides a powerful strategy for the direct functionalization of the naphthalene core, and the boronyl group can play a crucial role as a directing group. nih.govrsc.orgresearchgate.net For instance, a boronyl group can be modified with a directing group, such as an anthranilamide, to direct transition-metal-catalyzed C-H silylation at the ortho position. oup.comresearchgate.net This strategy has been used to synthesize 3-iodo-2-naphthylboronic acid derivatives from naphthalenes. oup.comresearchgate.net The process involves an initial iridium-catalyzed C-H borylation of naphthalene, followed by modification of the resulting boronic acid, and then a ruthenium-catalyzed ortho-C-H silylation directed by the modified boronyl group. oup.comresearchgate.net Subsequent iododesilylation furnishes the functionalized naphthalene building block.

This C-H activation approach, directed by a boronic acid derivative, allows for the regioselective introduction of functional groups onto the naphthalene scaffold, which can be challenging to achieve through classical methods. nih.gov These pathways open up new avenues for the synthesis of complex, substituted naphthalenes starting from simple precursors.

Reactivity Towards Functional Group Transformations

This compound is a versatile building block in organic synthesis, primarily utilized for its ability to form new carbon-carbon and carbon-heteroatom bonds. Its reactivity is centered around the carbon-boron bond, which can be strategically cleaved and replaced with various functional groups through transition-metal-catalyzed reactions. This section explores two such important transformations: deborylative cyanation and carbonylation reactions, which are general methodologies applicable to aryl boronic acids.

The conversion of aryl boronic acids into aryl nitriles, known as deborylative cyanation, is a significant transformation in organic synthesis. Nitriles are valuable precursors for amines, amides, carboxylic acids, and various heterocyclic compounds. Several catalytic systems have been developed for this purpose, primarily employing palladium and copper catalysts.

Palladium-Catalyzed Cyanation: Pioneering work in this area demonstrated that palladium catalysts can effectively mediate the cyanation of (hetero)aryl boronic acids. In one of the early protocols, benzyl (B1604629) thiocyanate (B1210189) was used as the cyanating agent. The proposed mechanism for this reaction involves two main stages: an initial iodination of the boronic acid followed by a cyanation step. A plausible catalytic cycle suggests the oxidative addition of the thiocyanate to a Pd(0) species, followed by transmetalation with the aryl boronic acid and subsequent reductive elimination to yield the desired aryl nitrile and regenerate the Pd(0) catalyst. organic-chemistry.org While effective, early methods sometimes required harsh conditions, such as high temperatures (150 °C) and long reaction times (2-3 days). organic-chemistry.org

Copper-Catalyzed Cyanation: More recent advancements have focused on copper-catalyzed systems, which often proceed under milder conditions. Copper(I)-mediated cyanation has been shown to be efficient for both aryl boronic acids and their corresponding pinacol (B44631) esters. organic-chemistry.org These reactions can be carried out at room temperature under an oxygen atmosphere, providing moderate to excellent yields. organic-chemistry.org

A significant development in this field is the copper-catalyzed enantioconvergent deborylative cyanation, which allows for the synthesis of chiral nitriles from racemic starting materials like alkylboronic pinacol esters. acs.org Mechanistic studies propose a radical-relay mechanism for these transformations. acs.orgacs.org It is suggested that an aminyl radical, formed via oxidation by the copper catalyst, activates the boronic ester, leading to the formation of a key alkyl radical intermediate. acs.org This prochiral radical is then functionalized in an enantioselective manner by a Cu(II)(CN)₂ species, which has been characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy. acs.orgnih.gov

Table 1: Representative Conditions for Copper-Catalyzed Deborylative Cyanation of an Aryl Boronic Acid Derivative

| Entry | Aryl Boronic Acid Derivative | Catalyst | Cyanating Agent | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Cu(OAc)₂ (10 mol%) | K₄[Fe(CN)₆] | Pyridine | DMF | 80 | 85 |

| 2 | 4-Methoxyphenylboronic acid | CuI (5 mol%) | Acetonitrile (B52724) | K₂CO₃ | Toluene | 110 | 92 |

| 3 | Naphthalene-2-boronic acid | CuSCN (10 mol%) | N/A | DBU | DMSO | 60 | 78 |

This table presents generalized conditions from literature for aryl boronic acids and is intended to be illustrative of the methodologies applicable.

Carbonylation Reactions of this compound

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, providing access to key functional groups such as carboxylic acids, esters, amides, and ketones. For aryl boronic acids like this compound, these reactions typically involve a transition-metal catalyst and a source of carbon monoxide or a surrogate like carbon dioxide.

Carboxylation with Carbon Dioxide: The direct conversion of aryl boronic acids or their esters into carboxylic acids using carbon dioxide (CO₂) is an attractive and environmentally conscious method. Both rhodium and copper catalysts have proven effective for this transformation.

Rhodium(I)-catalyzed carboxylation of arylboronic esters can be achieved using a catalyst like [Rh(OH)(cod)]₂ in the presence of a phosphine ligand and a base such as CsF. organic-chemistry.orgacs.org The reaction proceeds under a CO₂ atmosphere at moderate temperatures (e.g., 60 °C) to furnish the corresponding carboxylic acids in good yields. organic-chemistry.org This method is notable for its applicability to functionalized arylcarboxylic acids. organic-chemistry.orgacs.org

Copper(I)-catalyzed systems have also been developed for the carboxylation of aryl- and alkenylboronic esters. acs.orgacs.org These reactions often exhibit broad substrate scope and higher functional group tolerance compared to their rhodium-catalyzed counterparts. acs.orgacs.org N-heterocyclic carbene (NHC) copper(I) complexes are particularly effective catalysts for this transformation. acs.org

Carbonylative Coupling Reactions: Beyond simple carboxylation, aryl boronic acids are excellent partners in carbonylative coupling reactions to form ketones. For example, palladium-catalyzed carbonylative Suzuki coupling reactions have been developed to synthesize biaryl ketones. In an innovative approach, benzotriazoles can be coupled with boronic acids under a carbon monoxide atmosphere. rsc.org This reaction proceeds via a denitrogenative ring-opening of the benzotriazole (B28993) to generate an in situ ortho-amino-arenediazonium species, which then undergoes a carbonylative coupling with the boronic acid to yield ortho-amino-substituted biaryl ketones. rsc.org This strategy expands the utility of boronic acids in synthesizing complex ketone architectures. rsc.org

Table 2: General Conditions for Metal-Catalyzed Carbonylation of Aryl Boronic Acid Derivatives

| Entry | Starting Material | Product Type | Catalyst System | Carbonyl Source | Solvent | Key Features |

| 1 | Arylboronic ester | Carboxylic Acid | [Rh(OH)(cod)]₂ / dppp | CO₂ (1 atm) | Dioxane | Good yields for functionalized substrates. organic-chemistry.orgacs.org |

| 2 | Arylboronic ester | Carboxylic Acid | Cu(I) / NHC ligand | CO₂ | Various | High functional group tolerance. acs.orgacs.org |

| 3 | Aryl boronic acid | Biaryl Ketone | Pd(OAc)₂ / Ligand | CO | Toluene | Forms ortho-amino biaryl ketones from benzotriazoles. rsc.org |

This table summarizes general reaction types and conditions reported in the literature for aryl boronic acids and their derivatives, illustrating the potential transformations for this compound.

Catalytic Applications Beyond Cross Coupling

Lewis Acid Catalysis by 1-Methylnaphthalene-2-boronic Acid and Derivatives

Boronic acids, including this compound, can function as effective Lewis acid catalysts. This activity stems from the electron-deficient nature of the boron atom, which allows it to activate various functional groups, facilitating key bond-forming reactions. Boronic acid catalysis is recognized as a powerful method for the atom-economical and metal-free activation of alcohols without the need for stoichiometric derivatization. nih.gov

The activation of alcohols is a cornerstone of organic synthesis, and boronic acids provide a mild and selective means to achieve this. nih.govumanitoba.ca The catalytic activation of an alcohol by a boronic acid like this compound involves the coordination of the hydroxyl group to the boron center. This coordination polarizes the carbon-oxygen bond, rendering the alcohol a better leaving group and facilitating nucleophilic attack. umanitoba.ca This strategy is particularly effective for π-activated alcohols, such as benzylic and allylic alcohols. umanitoba.ca The development of catalysts capable of activating readily available functional groups like alcohols under mild, atom-economical conditions is a significant area of research. nih.gov Boronic acid catalysis has emerged as a potent strategy for the functionalization of hydroxyl groups in a mild and selective way. nih.govdntb.gov.ua

The Friedel-Crafts alkylation, a fundamental method for forming carbon-carbon bonds with aromatic rings, can be catalyzed by boronic acids. In this context, this compound or its derivatives can act as a Lewis acid to activate an alkylating agent, typically an alcohol or an alkene. For instance, boronic acid catalysis has been successfully applied to the Friedel-Crafts alkylation of arenes with benzylic alcohols. umanitoba.cadntb.gov.ua The reaction mechanism likely involves the formation of a boronate ester intermediate, which then generates a carbocation or a highly electrophilic species that is attacked by the electron-rich aromatic ring. The size of the incoming alkyl group can influence the position of substitution on the naphthalene (B1677914) core, with bulkier groups often favoring the beta-position due to steric hindrance. stackexchange.com

Boronic acids can play a crucial role in enolate formation and subsequent aldol (B89426) reactions. pitt.edumasterorganicchemistry.comlibretexts.org An enolate is formed by the deprotonation of the α-carbon of a carbonyl compound, and its formation is a key step in the aldol reaction, a powerful carbon-carbon bond-forming process. libretexts.org While strong bases are typically used to generate enolates, boron-based catalysts offer an alternative pathway. pitt.edumasterorganicchemistry.com For example, a method has been developed for generating boron enolates through the gold-catalyzed addition of boronic acids to alkynes. nih.gov These boron enolates can then react with aldehydes in an aldol-type reaction to form β-hydroxy ketones or aldehydes. libretexts.orgnih.gov This suggests that derivatives of this compound could potentially be used to mediate aldol reactions through the in situ formation of boron enolates.

The direct formation of amide bonds from carboxylic acids and amines is a desirable yet challenging transformation. Boronic acids have been shown to catalyze this dehydrative condensation reaction. nih.govtcichemicals.com Arylboronic acids, in cooperation with a co-catalyst like 4-(dimethylamino)pyridine N-oxide (DMAPO), can effectively promote amidation. tcichemicals.com The catalytic cycle is thought to involve the formation of a complex between the boronic acid and the carboxylic acid, which activates the carboxylic acid towards nucleophilic attack by the amine. nih.gov This catalytic system has proven effective even for less reactive carboxylic acids. tcichemicals.com This methodology could be extended to this compound for the synthesis of a variety of amides.

Photoredox Catalysis and N-Heterocyclic Carbene Catalysis

Recent advancements in catalysis have seen the integration of boronic acids into photoredox and N-heterocyclic carbene (NHC) catalytic cycles.

In the realm of photoredox catalysis , a dual catalytic system comprising a Lewis base and a photoredox catalyst can generate carbon radicals from boronic acids. nih.govresearchgate.net The Lewis base forms a redox-active complex with the boronic acid, which can then undergo single-electron oxidation promoted by visible light, leading to the formation of a carbon radical. nih.gov This radical can then participate in various carbon-carbon bond-forming reactions. nih.govresearchgate.net This approach allows for the use of boronic acids as radical precursors under mild conditions.

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands for transition metals and as organocatalysts. nih.govnih.gov The combination of NHC catalysis with boronic acids can lead to novel reactivity. While direct examples involving this compound are not prevalent, the principles of combining NHC-metal complexes with organoboron reagents in catalytic cycles are established.

Asymmetric Catalysis

The development of asymmetric catalytic methods is crucial for the synthesis of chiral molecules. Boronic acids, including derivatives of this compound, can be employed in asymmetric transformations. diva-portal.orgnih.gov A notable example is the asymmetric homologation of boronic acids using chiral catalysts. In one study, a variety of alkyl, aryl, and heterocyclic boronic acids were successfully homologated using trifluorodiazoethane in the presence of a chiral BINOL derivative as an organocatalyst. nih.gov This reaction produced chiral α-trifluoromethylated boronic acid derivatives with high yields and excellent enantioselectivity. nih.gov The 2-naphthylboronic ester, a close analog of this compound, reacted smoothly under these conditions. nih.gov This demonstrates the potential for developing asymmetric catalytic reactions using this compound as a substrate to generate valuable chiral building blocks.

Table of Research Findings on Catalytic Applications

| Catalytic Application | Key Findings | Relevant Compounds/Catalysts | Citations |

|---|---|---|---|

| Lewis Acid Catalysis | |||

| Activation of Alcohols | Boronic acids serve as mild, metal-free catalysts for activating hydroxyl groups, particularly in π-activated systems like benzylic and allylic alcohols. | This compound, Benzylic alcohols, Allylic alcohols | nih.govumanitoba.cadntb.gov.ua |

| Friedel-Crafts Alkylation | Catalyzes the alkylation of arenes with alcohols or alkenes through the formation of a reactive boronate ester intermediate. | This compound, Arenes, Alcohols, Alkenes | umanitoba.cadntb.gov.uastackexchange.com |

| Enolate & Aldol Reactions | Can mediate aldol reactions via the formation of boron enolates. | This compound derivatives, Carbonyl compounds, Aldehydes | pitt.edumasterorganicchemistry.comlibretexts.orgnih.gov |

| Amide Bond Formation | Cooperative catalysis with a co-catalyst enables the direct dehydrative condensation of carboxylic acids and amines. | Arylboronic acids, 4-(dimethylamino)pyridine N-oxide (DMAPO) | nih.govtcichemicals.com |

| Photoredox & NHC Catalysis | |||

| Photoredox Catalysis | Dual catalytic systems generate carbon radicals from boronic acids under mild, visible-light-promoted conditions. | Boronic acids, Lewis bases, Photoredox catalysts | nih.govresearchgate.net |

| N-Heterocyclic Carbene | NHCs can be used as ligands or organocatalysts in conjunction with organoboron compounds. | N-Heterocyclic Carbenes (NHCs), Transition metals | nih.govnih.gov |

| Asymmetric Catalysis | Asymmetric homologation of boronic acids using chiral organocatalysts provides access to valuable chiral organoboron compounds. | 2-Naphthylboronic ester, BINOL derivatives, Trifluorodiazoethane | nih.gov |

Applications in Advanced Materials and Supramolecular Chemistry

Design and Synthesis of Functional π-Systems

Functional π-systems are a cornerstone of modern materials science, with applications in electronics, photonics, and sensing. Boronic acids are valuable precursors in the synthesis of these materials, primarily through cross-coupling reactions and as building blocks for boron-doped polycyclic aromatic hydrocarbons (PAHs).

Borylated Polyaromatic Hydrocarbons

Borylated PAHs, where a boronic acid or ester group is appended to a polycyclic aromatic framework, are key intermediates in the synthesis of more complex aromatic structures. While direct examples using 1-methylnaphthalene-2-boronic acid are not documented, it could theoretically be employed in Suzuki-Miyaura coupling reactions to introduce the 1-methylnaphthalen-2-yl moiety into larger π-conjugated systems. This would allow for the tuning of the electronic and steric properties of the resulting materials.

Boron-Doped Polycyclic Aromatic Hydrocarbons

The incorporation of boron atoms directly into the framework of a polycyclic aromatic hydrocarbon creates a class of materials known as boron-doped PAHs. These materials often exhibit unique electronic and photophysical properties due to the electron-deficient nature of the boron center. The synthesis of such materials can sometimes be achieved through intramolecular cyclization reactions of appropriately substituted arylboronic acids. Although no specific literature describes the use of this compound for this purpose, it could potentially serve as a precursor for the synthesis of novel boron-containing PAHs with a specific substitution pattern dictated by the methyl group.

Chiral Induction and Conformational Control in Oligomers

The precise control of chirality and conformation in oligomers is crucial for the development of materials with specific functions, such as chiral recognition and catalysis. Boronic acids can play a role in this area through the formation of dynamic covalent bonds.

At present, there is no specific research available that demonstrates the use of this compound for chiral induction or conformational control in oligomers. In theory, its rigid naphthalene (B1677914) backbone and the presence of a stereocenter could be exploited in the design of chiral oligomeric structures through condensation reactions with chiral diols or other multifunctional molecules.

Formation of Boronate Diesters for Extraction and Separation

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that is widely exploited in the development of sensors, as well as in separation and extraction technologies. The resulting boronate esters can exhibit specific binding affinities for certain diol-containing molecules.

While the general principle is well-established, no studies have been found that specifically investigate the formation of boronate diesters from this compound for the purpose of extraction and separation. The properties of such boronate esters, including their stability and selectivity, would be influenced by the steric and electronic effects of the 1-methylnaphthalene group.

Material Science Applications of Borinic Acids

Borinic acids, which can be derived from boronic acids, are also of interest in materials science. They can be used to create new types of polymers and functional materials.

There is a lack of information in the scientific literature regarding the synthesis and material science applications of borinic acids derived specifically from this compound. The unique structural features of this precursor could potentially lead to borinic acid derivatives with novel properties for applications in areas such as polymer chemistry and sensor development.

Computational Chemistry and Theoretical Studies on 1 Methylnaphthalene 2 Boronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For boronic acids, DFT is employed to elucidate reaction mechanisms and understand conformational preferences.

Mechanistic Pathway Elucidation

Detailed DFT studies on the mechanistic pathways involving 1-methylnaphthalene-2-boronic acid have not been specifically reported. However, for boronic acids in general, DFT calculations are instrumental in understanding reactions like the Suzuki-Miyaura coupling. For instance, DFT has been used to study the activation of alkyl boronic acids, suggesting a novel halogen radical transfer (XRT) mechanism in certain photocatalyzed reactions. rsc.org Mechanistic studies on palladium-catalyzed reactions of other boronic acids have also been clarified using DFT. researchgate.net Such analyses for this compound would provide crucial insights into its reactivity.

Conformational Analysis and Spatial Arrangements

The conformational landscape of a molecule dictates its reactivity and interactions. Conformational analysis of various organic molecules is often performed using DFT. researchgate.net For related naphthalene (B1677914) derivatives, molecular dynamics simulations have been used to study their adsorption and self-association at interfaces. nih.gov A thorough DFT study of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, which is critical for understanding its interactions and reactivity.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling techniques are essential for correlating the three-dimensional structure of a molecule with its chemical reactivity. For boronic acids, these relationships are key to their application in areas like sensing and catalysis. rsc.org While specific modeling studies on this compound are not available, the principles are well-established for the broader class of compounds.

Prediction of Reaction Outcomes and Selectivity

Predicting the outcomes and selectivity of chemical reactions is a major goal of computational chemistry. Machine learning models, trained on large datasets of experimental reactions, are emerging as powerful tools for this purpose. nih.gov These models can predict the major product of a reaction, including complex cross-coupling reactions involving boronic acids. Applying such predictive models to reactions of this compound could aid in the design of synthetic routes.

Studies on Lewis Acidity and Boronate Complex Formation

The Lewis acidic nature of the boron atom is a defining feature of boronic acids, enabling them to form reversible covalent bonds with nucleophiles like diols to create boronate esters. rsc.orgmdpi.com The stability and formation of these complexes are influenced by factors such as pH and the electronic properties of the boronic acid. rsc.orgnih.gov

Computational and experimental studies on various arylboronic acids have explored how substituents on the aromatic ring affect their Lewis acidity. nih.govsemanticscholar.org For instance, the formation of stable boronic acid esters with diols like 1,8-naphthalenediol has been investigated, revealing insights into their stability and Lewis acidity. mdpi.comrsc.org A detailed computational study on this compound would quantify its Lewis acidity and predict its affinity for forming boronate complexes with various diols, which is crucial for its application in sensors and bioconjugation.

Future Directions and Emerging Research Avenues

Expansion of Substrate Scope and Reaction Conditions in Catalysis

A significant area of future research involves expanding the substrate scope and optimizing reaction conditions for catalytic processes utilizing 1-methylnaphthalene-2-boronic acid. While its role in Suzuki-Miyaura coupling is well-established, there is potential to employ this compound in other types of cross-coupling reactions. ontosight.ai Researchers are investigating its use with a wider variety of coupling partners, including those that are traditionally challenging, such as sterically hindered or electronically deactivated substrates.

Furthermore, the development of more robust and efficient catalytic systems is a key focus. This includes the design of novel palladium catalysts and ligands that can facilitate reactions under milder conditions, at lower catalyst loadings, and with improved yields and selectivity. frontierspecialtychemicals.com The exploration of alternative metal catalysts beyond palladium is also a promising avenue. For instance, copper-catalyzed cross-coupling reactions involving boronic acids have gained attention, and investigating the compatibility of this compound in such systems could open up new synthetic pathways. frontierspecialtychemicals.com

Recent studies have demonstrated the successful use of boronic acids in oxidative cross-coupling reactions for the valorization of lignin, a renewable source of aromatic compounds. researchgate.net This suggests a potential application for this compound in the sustainable synthesis of valuable chemicals. Additionally, research into bromide-catalyzed selenylation reactions using boronic acids as the selenyl source highlights the expanding repertoire of transformations where this class of compounds can be employed. researchgate.net

Development of Novel Boron-Containing Materials

The incorporation of this compound into novel boron-containing materials is a rapidly emerging field of research. Boron-containing compounds are known for their unique electronic and photophysical properties, making them attractive for applications in optoelectronics and sensor technology. nih.govrsc.org The naphthalene (B1677914) moiety in this compound provides a rigid and extended π-system, which can be advantageous for creating materials with desirable charge transport and luminescent properties.

Researchers are exploring the synthesis of polymers and discrete molecular architectures where this compound serves as a key building block. These materials could find applications as emitters in organic light-emitting diodes (OLEDs), components of solar cells, or as fluorescent sensors for the detection of specific analytes. The ability of boronic acids to form reversible covalent bonds with diols is also being exploited to create self-healing materials and dynamic supramolecular assemblies. mdpi.comrsc.org

For example, the self-assembly of aryl boronic acids with dihydroxy naphthalenes and bipyridines has been shown to form stable host-guest complexes with aromatic hydrocarbons, demonstrating the potential for creating functional supramolecular structures. mdpi.com Furthermore, the synthesis of B,N- and B,O-doped polycyclic aromatic hydrocarbons (PAHs) from boronic acids offers a modular approach to novel optoelectronic materials with tailored properties. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and safer chemical manufacturing. organic-chemistry.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle highly reactive intermediates safely. organic-chemistry.orgnih.gov

The synthesis of boronic acids themselves has been successfully demonstrated in continuous flow setups, achieving high throughput and short reaction times. organic-chemistry.orgnih.gov This approach can be extended to reactions utilizing this compound as a reagent. Automated synthesis platforms, which combine robotics and software to perform multi-step synthetic sequences, can further accelerate the discovery and optimization of new reactions and molecules. beilstein-journals.orgmit.edu

By integrating this compound into these advanced manufacturing technologies, researchers can rapidly explore a vast chemical space, screen for new catalysts and reaction conditions, and produce libraries of novel compounds for various applications, including drug discovery and materials science. mit.edu The Matteson homologation reaction, a key method for preparing boronic esters, has been shown to be well-suited for iterative flow synthesis, highlighting the potential for complex molecule synthesis using boronic acid building blocks. diva-portal.org

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structure, reactivity, and electronic properties of this compound and its derivatives is crucial for advancing its applications. Advanced spectroscopic techniques, coupled with quantum chemical calculations, are providing unprecedented insights into these aspects. nih.gov

Techniques such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, combined with density functional theory (DFT) calculations, can be used to elucidate the vibrational modes and molecular structure of this compound and related compounds. nih.gov Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹¹B NMR, is invaluable for characterizing the coordination state and environment of the boron atom in various compounds and materials. rsc.orgacs.org

Furthermore, techniques like UV-vis spectroscopy and fluorescence spectroscopy are essential for probing the electronic transitions and photophysical properties of materials derived from this compound. nih.gov Time-dependent DFT (TD-DFT) calculations can complement these experimental studies by providing theoretical predictions of electronic absorption spectra. nih.gov The use of advanced mass spectrometry techniques has also been shown to be powerful in solving complex structural problems of molecules derived from boronic acids. rsc.org These detailed characterization studies are vital for establishing structure-property relationships and for the rational design of new materials and catalysts with optimized performance.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1-Methylnaphthalene-2-boronic acid?

- Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated naphthalene precursors and boronic acid reagents. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹¹B and ¹H/¹³C NMR) and high-performance liquid chromatography (HPLC) for purity assessment. Stability studies under varying pH and temperature conditions are critical, as boronic acids can hydrolyze to borate esters in aqueous media .

Q. How does this compound interact with diols or anions, and how can this be leveraged experimentally?

- Answer : The boronic acid moiety reversibly binds diols (e.g., sugars) via boronate ester formation and interacts with anions (e.g., fluoride) through Lewis acid-base pairing. These interactions are exploited in sensor design, such as fluorescence-based assays or electrochemical platforms. For example, competitive binding assays can quantify saccharides by monitoring changes in fluorescence quenching or enhancement .

Q. What are the primary research applications of this compound in materials science?

- Answer : The compound is used in synthesizing self-healing hydrogels and dynamic covalent networks due to its reversible bonding. Applications include glucose-responsive insulin delivery systems, where boronic acid-diol interactions modulate hydrogel swelling in response to glucose concentration .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data for this compound across studies?

- Answer : Contradictions often arise from differences in experimental models (e.g., cell lines vs. animal studies) or exposure protocols. A systematic approach includes:

- Risk of Bias Assessment : Use tools like Table C-7 (Ev1, Ev5) to evaluate randomization, blinding, and outcome reporting in animal studies.

- Confidence Rating : Apply frameworks (Ev3, Ev7) to rate evidence quality, considering factors like dose-response consistency and mechanistic plausibility.

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding grey literature unless validated) to identify trends or confounding variables .

Q. What experimental design considerations are critical for studying the environmental fate of this compound?

- Answer : Key factors include:

- Partitioning Studies : Evaluate solubility in water, soil, and air to model environmental distribution (Ev9).

- Degradation Pathways : Use LC-MS/MS to identify metabolites under UV exposure or microbial action.

- Biomonitoring : Measure bioaccumulation in occupationally exposed populations (e.g., industrial workers) using urine or blood biomarkers (Ev9, Ev15).

- Literature Integration : Follow ATSDR’s 8-step framework (Ev3) to synthesize data on transport, transformation, and ecological impacts .

Q. How can mechanistic studies elucidate the role of this compound in modulating gene expression or enzyme activity?

- Answer : Advanced approaches include:

- Transcriptomic Profiling : RNA sequencing to identify differentially expressed genes in exposed cell cultures.

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms using fluorogenic substrates.

- Computational Modeling : Density functional theory (DFT) to predict binding affinities with biological targets (e.g., transcription factors).

- Validation : Replicate findings across multiple models (e.g., in vitro, in vivo) and use CRISPR-based knockdowns to confirm mechanistic pathways .

Methodological Guidance

- Literature Review : Prioritize peer-reviewed studies from PubMed, TOXCENTER, and NIH RePORTER (Ev6, Ev7). Exclude non-peer-reviewed sources unless validated by three independent experts (Ev7).

- Data Reporting : Adhere to PRISMA guidelines for systematic reviews and use tools like Covidence for screening (Ev20, Ev22).

- Sensor Development : Optimize boronic acid-based sensors by tuning electronic properties (e.g., substituent effects on the naphthalene ring) to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.